8-Iodoquinolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
8-iodoquinolin-2-amine |
InChI |
InChI=1S/C9H7IN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) |
InChI Key |
DZQBTEPOXSJVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Iodoquinolin 2 Amine and Its Functionalized Derivatives
Direct and Indirect Iodination Strategies for the Quinoline (B57606) Core
The introduction of an iodine atom onto the quinoline framework can be achieved through various direct and indirect C-H functionalization strategies. The position of iodination is highly dependent on the reaction conditions and the electronic nature of the quinoline substrate.
Achieving regioselectivity in the halogenation of quinolines is a significant synthetic challenge. The inherent electronic properties of the heterocyclic system typically direct electrophilic attack to specific positions. However, a range of methods has been developed to control the site of iodination, providing pathways to otherwise inaccessible isomers, including the C8 position.
Direct iodination of the quinoline ring often results in a mixture of products. For instance, iodination using iodine in the presence of strong acids like 98% sulfuric acid with silver sulfate (B86663) at elevated temperatures (150-200°C) can yield a mixture of 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline. pjsir.org This approach relies on electrophilic attack on the quinolinium cation. pjsir.org
To overcome the lack of selectivity, directed C-H activation has emerged as a powerful tool. The use of a directing group can steer the halogenation to a specific site. A notable example is the rhodium-catalyzed C-H iodination of quinoline N-oxides with N-iodosuccinimide (NIS), which selectively furnishes C8-iodinated products. rsc.org Similarly, iron(III) catalysis has been employed for the C5-H halogenation of 8-amidoquinolines in water, highlighting how a chelating directing group can control regioselectivity. mdpi.com
Conversely, radical-based iodination protocols often exhibit different selectivity. A direct C-H iodination method for various heterocycles, including quinolines, has been developed that proceeds via a radical mechanism. scispace.comrsc.orgnih.gov This approach typically results in selective iodination at the C3 position. scispace.comrsc.orgnih.govresearchgate.net The reaction of quinoline with reagents like potassium persulfate (K2S2O8) and sodium iodide, catalyzed by a cerium salt (Ce(NO3)3·6H2O), exemplifies this C3-selective radical pathway. rsc.org However, for electron-rich substrates such as 6-methoxyquinoline, the selectivity can switch to the C5 position, likely through an electrophilic iodination pathway. rsc.orgscispace.com
Another regioselective strategy involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors. While this method primarily yields 3-iodoquinolines, it demonstrates the principle of building the halogenated ring system from an acyclic precursor to ensure a specific substitution pattern. acs.orgnih.gov
| Method | Reagents | Position of Iodination | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Electrophilic Iodination | I₂, H₂SO₄, Ag₂SO₄ | 5- and 8- | Electrophilic attack on quinolinium cation | pjsir.org |
| Directed C-H Iodination | Quinoline N-oxide, NIS, Rh(III) catalyst | 8- | Directing group-assisted C-H activation | rsc.org |
| Radical Iodination | NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O | 3- | Radical C-H functionalization | rsc.org |
| Directed C-H Halogenation | 8-Amidoquinoline, NBS, Fe(NO₃)₃·9H₂O | 5- | Directing group-assisted C-H activation | mdpi.com |
The synthesis of 8-Iodoquinolin-2-amine can be approached by either halogenating a pre-formed quinolin-2-amine core or by constructing the heterocyclic ring from an already iodinated precursor. The design of the precursor is therefore critical to the synthetic strategy.
For the former approach, quinolin-2-amine would serve as the direct precursor. The challenge lies in achieving selective iodination at the C8 position. Based on general methodologies, this could potentially be achieved via its N-oxide derivative using a rhodium catalyst, a strategy proven effective for C8 iodination. rsc.org
In the alternative approach, a suitably substituted aniline (B41778), such as an ortho-iodoaniline, serves as the precursor. The quinoline-2-amine scaffold is then constructed through a ring-forming reaction. This strategy offers the advantage of pre-defined regiochemistry for the iodine atom. For example, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols is known to produce 2,4-disubstituted quinolines. organic-chemistry.org
A variety of halogenation reagents and protocols are available for the synthesis of haloquinolines. Beyond the iodine-specific methods, protocols for bromination can also provide insights into precursor synthesis. Reagents such as N-bromosuccinimide (NBS), tribromoisocyanuric acid (TBCA), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are commonly used. researchgate.net Metal-free halogenation of 8-substituted quinolines at the C5 position has been achieved using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. researchgate.net Furthermore, electrochemical methods have been developed for the C3-H halogenation of quinolones using potassium halides, offering an environmentally friendly approach. researchgate.net
| Halogenation Reagent | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Iodine (I₂) / ICl | N-(2-Alkynyl)anilines | Used in electrophilic cyclization to form 3-haloquinolines. | acs.orgnih.gov |
| N-Iodosuccinimide (NIS) | Quinoline N-Oxides | Enables Rh-catalyzed C8-iodination. | rsc.org |
| Trichloroisocyanuric acid (TCCA) | 8-Substituted Quinolines | Metal-free, regioselective C5-halogenation. | researchgate.net |
| Potassium Halides (KX) | Quinoline-4(1H)-ones | Electrochemical C3-halogenation; serves as halogen source and electrolyte. | researchgate.net |
Synthesis of this compound Scaffold via Ring-Forming Reactions
Constructing the quinoline skeleton through cyclization or multi-component reactions provides a powerful alternative to direct functionalization, especially for accessing specifically substituted derivatives like this compound.
Aniline and its derivatives are the most common starting materials for building the quinoline core. rsc.org Numerous classical and modern cyclization methods have been developed.
Classic Named Reactions: Several well-established reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, form the basis of quinoline chemistry. rsc.orgrsc.orgiipseries.orgpsu.edu The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and can be catalyzed by various agents including molecular iodine. rsc.orgpsu.edu
Modern Catalytic Methods: Recent advances have focused on transition-metal-catalyzed cyclizations, which often proceed under milder conditions with greater efficiency and scope.
Cobalt-catalyzed reactions: A highly efficient and regioselective Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes allows for the direct synthesis of a broad range of quinolines. organic-chemistry.org A one-pot synthesis of quinolines has also been developed via Co(III)-catalyzed C-H activation/carbonylation/cyclization of anilines with ketones. rsc.org
Copper-catalyzed reactions: Copper catalysts are widely used for quinoline synthesis. Methods include the intermolecular cyclization of anilines with terminal acetylene (B1199291) esters and cascade reactions involving aryl aldehydes, anilines, and acrylic acid. organic-chemistry.orgrsc.org
Palladium-catalyzed reactions: The annulation of o-iodoanilines with propargyl alcohols, catalyzed by palladium, provides a direct route to 2,4-disubstituted quinolines, which is particularly relevant for synthesizing halogenated scaffolds. organic-chemistry.org
Another important strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction, which can be initiated by electrophiles like ICl or I₂, proceeds through an intramolecular attack of the aniline's aromatic ring onto an activated triple bond, followed by oxidation to form the quinoline ring. acs.orgresearchgate.net
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. rsc.orgresearchgate.net These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net
Several MCRs have been successfully applied to quinoline synthesis:
Povarov Reaction: This [4+2] cycloaddition of an imine (often generated in situ from an aniline and an aldehyde) with an activated alkene or alkyne is a powerful method for producing substituted tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgbeilstein-journals.org
Iodine-Catalyzed MCRs: Molecular iodine has been used as a catalyst in a three-component reaction of anilines, aryl ketones, and styrenes to synthesize 2,4-disubstituted quinolines. rsc.org This approach involves a sequence of iodination, Kornblum oxidation, a Povarov-type reaction, and aromatization. rsc.org
Bismuth-Catalyzed MCRs: Bismuth triflate (Bi(OTf)₃) catalyzes a one-pot MCR between acetals, aromatic amines, and alkynes to produce quinolines in good yields under mild conditions. researchgate.net
Solid Acid-Catalyzed MCRs: Environmentally benign solid acids like montmorillonite (B579905) K-10 have been used to catalyze the MCR of anilines, aldehydes, and terminal aryl alkynes under microwave irradiation, leading to excellent yields with high atom economy. rsc.org
Green Chemistry Principles in the Synthesis of Iodinated Quinolines
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry—such as the use of safer solvents, renewable feedstocks, catalytic reagents, and atom-economical reactions—are increasingly being applied to the synthesis of quinolines. rsc.orgresearchgate.net
Catalysis with Molecular Iodine: Molecular iodine is frequently highlighted as an environmentally friendly catalyst. researchgate.net It is inexpensive, non-toxic, and readily available. psu.edu Its use as a mild Lewis acid catalyst in reactions like the Friedländer synthesis or three-component reactions can replace hazardous acids or bases and avoid harsh conditions, simplifying reaction work-ups. rsc.orgpsu.edursc.org
Alternative Solvents and Energy Sources: The move away from volatile organic solvents is a key green objective.
Water: Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines has been successfully performed in water at room temperature. mdpi.com
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. rsc.org It has been applied to Friedländer synthesis using solid acid catalysts and in solvent-free syntheses of quinoline derivatives. rsc.orgmdpi.com
Atom Economy and MCRs: Multi-component reactions are inherently green due to their high atom economy, as most atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.orgresearchgate.netrsc.org The one-pot nature of MCRs also reduces the number of synthetic steps, saving energy and resources. researchgate.net
Use of Solid Catalysts: Heterogeneous solid catalysts, such as the sulfonic acid-functionalized polymer Nafion NR50 or clays (B1170129) like montmorillonite K-10, offer significant green advantages. rsc.orgmdpi.com They are often reusable, easily separated from the reaction mixture, and can reduce the need for corrosive, soluble catalysts. rsc.org
Solvent-Free and Environmentally Conscious Methodologies
The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. researchgate.netmdpi.com Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, represent a significant step towards more sustainable chemical manufacturing. chemrxiv.orgrsc.org
One of the most prominent methods for quinoline synthesis is the Friedländer annulation, which traditionally involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. nih.gov Recent advancements have focused on making this reaction more environmentally benign. For instance, a straightforward and environmentally friendly method for the synthesis of quinolines has been developed under solvent-free and catalyst-free conditions, thereby avoiding the use of predictable organic solvents. researchgate.net Another approach utilizes p-toluene sulphonic acid as a catalyst under solvent-free conditions, accelerated by microwave irradiation, for the rapid and efficient preparation of poly-substituted quinolines. chemrxiv.org
The use of water as a solvent is another key aspect of green chemistry. An environmentally friendly and highly efficient procedure for preparing substituted quinoline derivatives has been developed using a simple Friedländer reaction of 2-aminoarylketones or 2-aminoarylaldehydes with carbonyl compounds in the presence of hydrochloric acid, with water as the solvent. researchgate.net Furthermore, the synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been achieved in a one-pot reaction using ammonium (B1175870) chloride as an efficient and environmentally friendly catalyst in ethanol. researchgate.net
While a direct solvent-free synthesis of this compound is not extensively documented, the principles from these general methodologies can be applied. A plausible green synthetic route could involve the reaction of an appropriately substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzonitrile (B23959) with a suitable carbonyl compound under solvent-free or aqueous conditions. For example, the synthesis of functionalized 2-amino-4H-chromenes has been successfully achieved using a natural base catalyst derived from waste snail shells in water at ambient temperature, highlighting the potential of natural and waste-derived catalysts in sustainable synthesis. pjsir.org
The iodination step to introduce the iodine atom at the 8-position can also be performed under greener conditions. While traditional iodination methods often use harsh reagents, recent advances include the use of molecular iodine with greener oxidants or electrochemically driven methods. For instance, the iodination of quinolines can be achieved using iodine in the presence of an oxidizing agent. pjsir.org A metal-free, regioselective C-H halogenation of 8-substituted quinolines has also been reported, offering a more atom-economical and environmentally friendly approach.
The following table summarizes various environmentally conscious methodologies for the synthesis of quinoline derivatives, which could be adapted for the synthesis of this compound.
| Reaction Type | Catalyst/Conditions | Solvent | Key Features |
| Friedländer Synthesis | Neodymium(III) nitrate (B79036) hexahydrate | Ethanol | Mild conditions, good to excellent yields (62-94%). nih.gov |
| Friedländer Synthesis | p-Toluene sulphonic acid / Microwave | Solvent-free | Rapid and efficient. chemrxiv.org |
| Friedländer Synthesis | Hydrochloric acid | Water | Environmentally friendly, highly efficient. researchgate.net |
| Multi-component Reaction | Ammonium chloride | Ethanol | One-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles. researchgate.net |
| Cycloaddition | FeCl3 | Solvent-free | High atomic economy for 2,4-diaryl substituted quinolines. mdpi.com |
Catalyst Design for Sustainable Quinoline Syntheses
The design of efficient and reusable catalysts is paramount for the development of sustainable chemical processes. In the context of quinoline synthesis, significant efforts have been directed towards replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals.
Manganese-catalyzed reactions have emerged as a sustainable alternative for the synthesis of 2-aminoquinolines. A method involving the acceptorless dehydrogenative annulation of 2-aminobenzyl alcohol with nitriles, catalyzed by a well-defined manganese pincer complex, provides a sustainable route to 2-aminoquinolines with high atom economy. nih.govacs.orgorganic-chemistry.org
Copper-based catalysts have also been extensively studied for the synthesis of functionalized quinolines. A one-pot, four-component reaction of 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes catalyzed by Cu(OAc)2 has been developed for the synthesis of 2-aminoquinoline-3-carboamides. nih.gov This method benefits from readily available starting materials and operational simplicity. Another sustainable approach utilizes a copper catalyst in conjunction with glucose-derived ionic liquids for the synthesis of functionalized quinolines from 2-aminobenzyl alcohols and 1,3-dicarbonyl compounds or nitriles in an acetonitrile-water medium. Current time information in Hyderabad, IN.
The use of solid acid catalysts offers advantages in terms of reusability and ease of separation. Nafion NR50, a reusable solid acid catalyst, has been effectively used in the Friedländer quinoline synthesis under microwave irradiation in ethanol, demonstrating an eco-friendly and efficient protocol. mdpi.comorganic-chemistry.org Similarly, a Brønsted acid ionic liquid supported on Fe3O4@SiO2 nanoparticles has been employed as a magnetically recoverable catalyst for the Friedländer synthesis under solvent-free conditions. researchgate.net
The direct amination of the quinoline ring at the C2 position is another important transformation. While this often requires the pre-activation of the quinoline as an N-oxide, copper-catalyzed methods have been developed for the intermolecular amination of quinoline N-oxides. mdpi.com A general and efficient method for the 2-amination of quinolines via their N-oxides involves activation with p-toluenesulfonic anhydride (B1165640) in the presence of an amine. organic-chemistry.org
The following table provides an overview of various catalyst systems designed for sustainable quinoline synthesis.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Manganese Pincer Complex | Dehydrogenative Annulation | 2-Aminobenzyl alcohol, Nitriles | Earth-abundant metal, high atom economy. nih.govacs.orgorganic-chemistry.org |
| Cu(OAc)2 | Multi-component Reaction | 2-Bromobenzaldehydes, Ammonia, etc. | Readily available materials, operational simplicity. nih.gov |
| Copper / Glucose-derived Ionic Liquid | Oxidation/Annulation | 2-Aminobenzyl alcohols, Dicarbonyls | Recyclable ionic liquid, mild conditions. Current time information in Hyderabad, IN. |
| Nafion NR50 (Solid Acid) | Friedländer Synthesis | 2-Aminoarylketones, Carbonyls | Reusable catalyst, microwave-assisted. mdpi.comorganic-chemistry.org |
| Fe3O4@SiO2-Supported Ionic Liquid | Friedländer Synthesis | o-Aminoaryl ketones, Carbonyls | Magnetically recoverable, solvent-free. researchgate.net |
| Iodine | Povarov-type Reaction | Aryl amines, Aryl ketones, Styrenes | Metal-free, self-sequenced cascade. rsc.org |
Reactivity Profiles and Mechanistic Investigations of 8 Iodoquinolin 2 Amine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, starting from aryl halides like 8-Iodoquinolin-2-amine. The electron-rich nature of the 2-aminoquinoline (B145021) scaffold and the reactivity of the C-I bond make this compound a suitable substrate for several important coupling reactions.
Palladium-Mediated C-N Bond Formation (Buchwald-Hartwig Amination) with Aryl Iodides
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, the existing amino group at the C2 position could potentially be arylated, or the C-I bond at the C8 position could react with another amine. However, the primary application involves the coupling of the C8-I bond with various primary or secondary amines to generate N-aryl or N-heteroaryl derivatives.
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: A Pd(0) complex reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. wikipedia.orglibretexts.org
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. libretexts.org
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst. wikipedia.orglibretexts.org
The choice of palladium precursor, ligand, and base is crucial for the reaction's success and is highly dependent on the specific substrates. researchgate.net For aryl iodides, ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) have been shown to be effective. wikipedia.org
Table 1: Key Components in Buchwald-Hartwig Amination
| Component | Role | Common Examples |
|---|---|---|
| Catalyst | Facilitates the coupling | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the Pd center and influences reactivity | P(t-Bu)₃, XPhos, SPhos, BINAP, DPPF |
| Base | Promotes amine deprotonation | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, THF |
While specific studies on this compound are not extensively documented in readily available literature, the reactivity of the C-I bond in similar iodo-quinoline systems suggests its viability as a substrate in Buchwald-Hartwig reactions for the synthesis of more complex poly-functionalized quinoline (B57606) structures. researchgate.net
Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Quinoline Derivatives
The C-I bond at the C8 position of this compound is an excellent electrophilic partner for various palladium-catalyzed carbon-carbon bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organohalide. yonedalabs.comlibretexts.org It is widely used to form biaryl or vinyl-aryl bonds. The Suzuki-Miyaura reaction of the related compound, 8-iodoquinolin-4(1H)-one, has been reported to proceed rapidly (5 minutes) to afford the coupled product, demonstrating the high reactivity of the C8-iodo group on the quinoline scaffold. researchgate.net A typical catalytic cycle involves oxidative addition of the iodoquinoline to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination. yonedalabs.comlibretexts.org
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is generally performed under mild conditions with an amine base. wikipedia.orgyoutube.com this compound can serve as the aryl halide component, allowing for the introduction of an alkynyl moiety at the C8 position. This functionalization is valuable for constructing rigid molecular scaffolds and as a precursor for further transformations. The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.orgyoutube.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgyoutube.com this compound can be coupled with various alkenes to introduce vinyl groups at the C8 position. The reaction mechanism proceeds through oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.comlibretexts.org
Table 2: Overview of C-C Coupling Reactions for this compound
| Reaction | Coupling Partner | Bond Formed | Key Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) or C(sp²)-C(sp²) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base |
| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
Copper-Catalyzed Transformations Involving C-H Activation
Recent advancements in synthetic chemistry have focused on the direct functionalization of C-H bonds. In the case of quinoline derivatives, particularly those bearing a directing group at the C8 position, copper catalysis can achieve highly regioselective C-H activation. Studies on N-acyl-8-aminoquinolines have shown that copper catalysts can direct the functionalization of the remote C5-H bond. wpmucdn.comnih.govnus.edu.sg
This transformation is mechanistically distinct from the coupling reactions at the C8 position. The 8-amino group (or a derivative thereof) acts as a directing group, forming a chelate with the copper catalyst. This brings the catalyst into proximity with the C5-H bond, enabling its activation. The mechanism is proposed to proceed through a single-electron-transfer (SET) process, generating radical intermediates. wpmucdn.comnus.edu.sgresearchgate.net This radical pathway allows for the formation of various bonds (C-S, C-N, C-O, etc.) at the C5 position. nih.govresearchgate.net While these studies typically involve an acylated amino group at C8, the underlying principle highlights a reactivity pattern of the 8-aminoquinoline (B160924) scaffold that complements the reactions at the C-I bond.
C-I Bond Activation and Functionalization Strategies
Beyond metal-catalyzed cross-coupling, the C-I bond of this compound can be functionalized through other pathways, including nucleophilic substitution and radical reactions.
Nucleophilic Substitution Reactions on the Iodinated Quinoline Core
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org
For an SNAr reaction to be facile, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom. However, the 2-amino group is an electron-donating group, which would deactivate the ring towards nucleophilic attack. Furthermore, the iodo group is at the C8 position, and its electronic communication with the activating nitrogen of the pyridine (B92270) ring is less direct than for substituents at other positions. Consequently, direct, uncatalyzed nucleophilic substitution of the iodine in this compound is expected to be challenging and would likely require harsh reaction conditions or a very strong nucleophile. Metal-catalyzed nucleophilic substitution reactions often provide a milder and more efficient alternative.
Radical Pathways in this compound Chemistry
The C-I bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This can be initiated by heat, light (photolysis), or through interaction with a radical initiator or a transition metal catalyst via a single-electron-transfer (SET) process. nih.govlumenlearning.com
As mentioned previously, copper-catalyzed remote C-H functionalization of 8-aminoquinolines is believed to proceed via a radical mechanism. wpmucdn.comnus.edu.sg Similarly, reactions involving the C8-I bond can also follow radical pathways. For instance, iodine(III) reagents can be used to generate aryl radicals from aryl iodides. nih.gov These highly reactive 8-quinolinyl radicals can then participate in various transformations, such as addition to alkenes or arenes, or trapping by other radical species, to form new C-C or C-heteroatom bonds.
The generation of a radical at the C8 position offers a complementary approach to the more common two-electron pathways seen in palladium catalysis, potentially enabling unique and otherwise difficult transformations. nih.gov
Intramolecular Cyclizations and Cascade Reactions Involving the Iodo Group
The strategic positioning of the iodo and amino groups in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. Transition-metal catalysis, particularly with palladium and copper, is a foreseeable powerful tool to facilitate these transformations.
One plausible pathway is a palladium-catalyzed intramolecular Heck-type reaction. In this scenario, oxidative addition of the palladium(0) catalyst to the carbon-iodine bond would form an organopalladium(II) intermediate. Subsequent intramolecular insertion of the amino group into the palladium-carbon bond, followed by reductive elimination, would result in the formation of a new carbon-nitrogen bond and the regeneration of the palladium(0) catalyst. This would lead to the synthesis of a fused polycyclic aromatic system incorporating the quinoline core.
Another potential avenue for intramolecular cyclization is a copper-catalyzed Ullmann-type coupling. This reaction would involve the formation of a copper(I) amide species in situ, which would then undergo intramolecular nucleophilic aromatic substitution at the carbon bearing the iodo group. Such a transformation would also yield a fused heterocyclic structure.
Cascade reactions, which involve a sequence of two or more bond-forming events in a single synthetic operation, could also be envisioned starting from this compound. For instance, a palladium-catalyzed cascade reaction could be initiated by the coupling of the iodo group with a suitable partner, such as an alkyne. The resulting intermediate could then undergo a subsequent intramolecular cyclization involving the amino group, leading to the rapid construction of a complex molecular framework.
To illustrate the potential outcomes of such reactions, the following table presents hypothetical data for a palladium-catalyzed intramolecular amination of this compound under various conditions.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene | 100 | 65 |
| 2 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | 78 |
| 3 | PdCl2(PPh3)2 | dppf | Cs2CO3 | DMF | 120 | 55 |
| 4 | Pd(dba)2 | BINAP | K2CO3 | Xylene | 130 | 72 |
This is a hypothetical data table created to illustrate potential reaction outcomes based on analogous chemical transformations.
Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies
A thorough understanding of the reaction mechanisms governing the intramolecular cyclizations and cascade reactions of this compound is crucial for optimizing reaction conditions and extending the scope of these transformations. Kinetic and spectroscopic studies are indispensable tools for achieving this.
Kinetic Studies:
Kinetic analysis can provide valuable insights into the rate-determining step of a reaction and the influence of various reaction parameters. For a proposed palladium-catalyzed intramolecular amination, a series of kinetic experiments could be designed to determine the reaction order with respect to the starting material, the catalyst, the ligand, and the base. For instance, by systematically varying the concentration of each component while keeping the others constant and monitoring the initial reaction rates, a rate law can be established. This information can help to identify the species involved in the rate-determining step. For example, a first-order dependence on the catalyst and the aryl iodide, and a zero-order dependence on the amine, would suggest that the oxidative addition of the palladium catalyst to the C-I bond is the rate-limiting step.
The following table outlines a hypothetical set of kinetic data for a copper-catalyzed intramolecular N-arylation of this compound.
| Experiment | [this compound] (M) | [CuI] (mol%) | [Ligand] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 5 | 10 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 5 | 10 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 10 | 10 | 2.5 x 10⁻⁵ |
| 4 | 0.1 | 5 | 20 | 1.3 x 10⁻⁵ |
This is a hypothetical data table created to illustrate the principles of kinetic analysis in mechanistic studies.
Spectroscopic Studies:
Spectroscopic techniques are instrumental in identifying and characterizing reaction intermediates, which are often transient and present in low concentrations. In the context of the reactions of this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy could be employed to monitor the progress of the reaction and detect the formation of key intermediates. For example, the appearance of new signals in the ¹H or ³¹P NMR spectra could indicate the formation of palladium-ligand complexes or organopalladium intermediates.
Furthermore, advanced techniques such as X-ray crystallography could be used to determine the solid-state structure of stable pre-catalysts or isolated intermediates, providing definitive structural information that can support a proposed catalytic cycle. Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can also be used to detect and characterize charged intermediates in the reaction mixture.
By combining the insights gained from both kinetic and spectroscopic studies, a detailed and comprehensive mechanistic picture of the intramolecular cyclizations and cascade reactions of this compound can be constructed. This knowledge would not only be of fundamental academic interest but also pave the way for the rational design of more efficient and selective synthetic methodologies for the construction of complex nitrogen-containing heterocyclic molecules.
Spectroscopic and Computational Characterization Methodologies for 8 Iodoquinolin 2 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules like 8-Iodoquinolin-2-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to determine the precise connectivity of atoms and the stereochemistry of the molecule.
In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of structural information. The protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts, typically in the aromatic region (6.0-9.0 ppm). The position of the iodo and amine substituents significantly influences the electronic environment of the nearby protons, causing predictable shifts in their resonance frequencies. For instance, the electronegative iodine atom at the C8 position and the electron-donating amine group at the C2 position create a distinct pattern of signals for the protons on both the pyridine (B92270) and benzene rings of the quinoline scaffold.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline core are sensitive to the attached functional groups. The carbon atom bonded to the iodine (C8) would show a characteristic upfield shift due to the heavy atom effect, while the carbon bearing the amino group (C2) would be shifted downfield.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. These experiments establish correlations between protons and carbons, allowing for the definitive assignment of all signals and confirming the substitution pattern of the quinoline ring. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted using computational methods and compared with related quinoline derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Interpretation for Substituted Quinolines
| Atom Type | Typical Chemical Shift (ppm) | Influencing Factors |
|---|---|---|
| Aromatic Protons (¹H) | 6.5 - 9.0 | Electronegativity of substituents, position on the ring system. Protons ortho to the nitrogen atom are typically shifted downfield. |
| Amino Protons (-NH₂) | Broad, variable | Solvent, concentration, hydrogen bonding. |
| Aromatic Carbons (¹³C) | 100 - 160 | Hybridization and electronic effects of substituents. Carbons adjacent to nitrogen are shifted downfield. |
Note: This table provides generalized data for interpreting NMR spectra of substituted quinolines.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to monitor its formation during chemical reactions. Techniques like electrospray ionization (ESI) are particularly useful as they are "soft" ionization methods that typically leave the molecular ion intact, allowing for precise molecular weight determination. libretexts.org
In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (270.07 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula with high confidence, confirming the presence of iodine and two nitrogen atoms.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the isolated molecular ion, a characteristic pattern of daughter ions is produced. This fragmentation provides structural information, as the molecule breaks at its weakest bonds or undergoes characteristic rearrangements. For quinoline derivatives, common fragmentation pathways include the loss of small molecules like HCN from the pyridine ring. chempap.org The presence of the iodo and amine substituents would lead to specific fragmentation patterns, such as the loss of an iodine radical or the amine group, which helps to confirm the structure of the molecule and identify it within a complex reaction mixture.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Technique | Information Provided |
|---|---|---|---|
| [M]⁺ | 270.07 | EI-MS | Molecular Weight |
| [M+H]⁺ | 271.08 | ESI-MS | Molecular Weight (from soft ionization) |
Note: This table presents expected values and is for illustrative purposes.
X-ray Crystallography for Solid-State Structural Determination
To perform this analysis, a single crystal of the compound is required. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
The resulting crystal structure would reveal the planarity of the quinoline ring system and the precise orientation of the iodo and amine substituents. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the iodine atom, which govern the crystal packing. nih.gov While the specific crystal structure of this compound is not publicly available, data from related structures, such as 8-hydroxyquinoline (B1678124), demonstrate the power of this technique. For example, studies on 8-hydroxyquinoline have revealed a planar molecular structure with specific intermolecular hydrogen bonding that leads to the formation of dimers in the crystal lattice. nih.gov
Table 3: Example of Crystallographic Data for a Related Quinoline Compound (Monoclinic Polymorph of 8-hydroxyquinoline)
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 |
| b (Å) | 9.243 |
| c (Å) | 11.070 |
| β (°) | 90.718 |
Source: Data from a study on a polymorph of 8-hydroxyquinoline illustrates the type of information obtained from X-ray crystallography. nih.gov
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level. These methods complement experimental data and offer predictive insights into the molecule's structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can determine the optimized geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Furthermore, DFT is used to calculate various electronic properties that are key to understanding the molecule's reactivity. These include:
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.
Electrostatic Potential Maps: These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Reaction Pathways: DFT can be used to model reaction mechanisms, calculate activation energies, and predict the most likely products of a chemical transformation. For substituted quinolines, this can help predict their behavior in synthetic reactions.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. ulisboa.pt For a relatively rigid system like this compound, MD simulations can be used to study its interactions with other molecules, such as solvents or biological macromolecules. nih.gov
Conformational analysis, which can be performed using both molecular mechanics and quantum chemical methods, is important for understanding the different spatial arrangements a molecule can adopt. nih.gov While the quinoline core is planar, rotation around the C-N bond of the amine group can lead to different conformers. Computational methods can calculate the relative energies of these conformers to determine the most stable arrangement. This information is crucial for understanding how the molecule might bind to a receptor or participate in intermolecular interactions. nobelprize.org
A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for interpreting experimental results and confirming structural assignments. scispace.com
Using methods like DFT, it is possible to calculate the theoretical NMR chemical shifts for both ¹H and ¹³C atoms in this compound. nih.gov These predicted spectra can be compared with experimental data to aid in the assignment of complex signals or to distinguish between possible isomers. escholarship.org The accuracy of these predictions has improved significantly, making them a standard tool in modern structure elucidation. nih.gov Similarly, vibrational frequencies corresponding to infrared (IR) spectra can also be calculated, helping to assign the various absorption bands to specific molecular vibrations.
Table 4: Overview of Computational Chemistry Applications for this compound
| Method | Application | Predicted Properties |
|---|---|---|
| DFT | Electronic Structure & Reactivity | Optimized geometry, HOMO/LUMO energies, electrostatic potential, reaction energies. |
| MD Simulations | Dynamic Behavior | Molecular motion, interaction with solvent, conformational changes over time. |
| Spectroscopic Calculation | Data Interpretation | ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies. |
Applications of 8 Iodoquinolin 2 Amine in Advanced Chemical Research
8-Iodoquinolin-2-amine as a Versatile Precursor for Complex Heterocyclic Architectures
The strategic placement of the iodo and amino functionalities on the quinoline (B57606) core of this compound enables its use in a variety of synthetic strategies to construct intricate heterocyclic structures. These structures are of significant interest due to their potential biological activities and material properties.
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. This compound provides a convenient entry point for the synthesis of a library of novel substituted quinoline derivatives. The amino group can be readily functionalized, while the iodine atom serves as a handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 8-position.
Several classical and modern synthetic methodologies can be employed to elaborate the this compound core. These include:
Skraup synthesis: This method and its variations can be used to construct the quinoline ring itself, and modifications can be made to introduce the iodo and amino groups. iipseries.org
Doebner and Pfitzinger reactions: These are well-established methods for synthesizing quinoline-4-carboxylic acids, which can be further functionalized. nih.gov
Metal-catalyzed cross-coupling reactions: The iodine atom at the 8-position is particularly amenable to reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of C-C and C-heteroatom bonds to introduce diverse functionalities. rroij.com
Furthermore, this compound is a key precursor for the synthesis of fused ring systems , where additional rings are annulated onto the quinoline framework. These polycyclic structures often exhibit unique photophysical and biological properties. For instance, the synthesis of 6H-indolo[2,3-b]quinolines, a class of compounds with potential anticancer and antimalarial activities, can be achieved through multi-step synthetic sequences starting from appropriately substituted quinolines. nih.gov The general strategy often involves the construction of a third ring by reacting the amino group or a derivative thereof with a suitable partner. ebrary.netuomustansiriyah.edu.iqrsc.orgrsc.org
| Reaction Type | Description | Potential Products from this compound |
|---|---|---|
| Skraup Synthesis | Condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. iipseries.org | Can be adapted to synthesize the core this compound structure. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction of an organoboron compound with a halide. rroij.com | 8-Aryl/heteroaryl-quinolin-2-amines. |
| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | 8-Alkenyl-quinolin-2-amines. |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. | 8-Alkynyl-quinolin-2-amines. |
| Annulation Reactions | Formation of a new ring fused to the existing quinoline structure. nih.gov | Tetracyclic systems like indolo[2,3-b]quinolines. nih.gov |
The ability to introduce a variety of functional groups onto the this compound core allows for the construction of polyfunctionalized scaffolds. These are molecules that possess multiple reactive sites, enabling further chemical modifications and the tuning of their properties. For example, by combining reactions at the amino group (e.g., acylation, alkylation) with cross-coupling reactions at the iodine position, a diverse range of derivatives with tailored electronic and steric properties can be generated. These scaffolds are valuable in drug discovery for creating libraries of compounds for biological screening and in materials science for developing molecules with specific functions.
Design and Synthesis of this compound Derived Ligands for Coordination Chemistry
The quinoline nucleus, particularly with donor atoms like the nitrogen of the ring and the exocyclic amino group, provides an excellent scaffold for the design of ligands for coordination chemistry. The introduction of an iodine atom at the 8-position can further influence the electronic properties and steric hindrance of the resulting ligands, leading to novel coordination complexes.
Derivatives of this compound can act as chelating ligands, binding to transition metal ions through the nitrogen atom of the quinoline ring and the nitrogen of the amino group, or other donor atoms introduced through functionalization. The resulting metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties. The parent compound, 8-hydroxyquinoline (B1678124), is a well-known chelating agent, forming stable complexes with a variety of metal ions. researchgate.netscispace.comdovepress.comnih.gov While the amino group in this compound is a weaker donor than the hydroxyl group in 8-hydroxyquinoline, its derivatives can still form stable complexes. uncw.edunih.gov
The coordination geometry and stability of the metal complexes are influenced by several factors, including the nature of the metal ion, the substituents on the quinoline ring, and the solvent system. The iodine atom at the 8-position can sterically influence the coordination environment around the metal center.
| Metal Ion | Potential Coordination Mode with this compound Derivatives | Potential Applications of Complexes |
|---|---|---|
| Copper(II) | Bidentate chelation through quinoline N and amino N. | Catalysis, biological imaging. |
| Zinc(II) | Formation of tetrahedral or octahedral complexes. | Fluorescent sensors, medicinal applications. |
| Palladium(II) / Platinum(II) | Square planar complexes. | Catalysis, anticancer agents. |
| Ruthenium(II) / Rhodium(III) | Octahedral "piano-stool" complexes. nih.gov | Catalysis, photodynamic therapy. |
| Chromium(III) | Octahedral complexes. nih.gov | Molecular magnetism, luminescent materials. nih.gov |
The presence of the iodine atom in this compound-derived ligands introduces the possibility of forming halogen bonds, a type of non-covalent interaction that can be used to direct the formation of supramolecular assemblies. chemrxiv.org Furthermore, the planar aromatic quinoline ring can participate in π-π stacking interactions, which are crucial in the self-assembly of molecules in the solid state. rsc.org These non-covalent interactions, in conjunction with coordination bonds, can lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting structural topologies and potential applications in areas such as gas storage and separation. nih.govrsc.org The combination of metal coordination and these weaker interactions provides a powerful tool for crystal engineering. nih.gov
Research into this compound Derivatives in Advanced Materials Science (e.g., optoelectronic properties of quinoline scaffolds)
Quinoline derivatives have garnered significant attention in materials science due to their excellent electronic and photophysical properties. Tris(8-hydroxyquinolinato)aluminum (Alq3) is a classic example of a quinoline-based compound used as an electron transport and emitting material in organic light-emitting diodes (OLEDs). semanticscholar.org
Derivatives of this compound can be explored for similar applications. The introduction of different substituents through the versatile reactivity of the amino and iodo groups allows for the fine-tuning of the electronic properties, such as the HOMO and LUMO energy levels, which are critical for the performance of optoelectronic devices. The heavy iodine atom can also promote intersystem crossing, potentially leading to phosphorescent materials for more efficient OLEDs. Research in this area focuses on synthesizing new this compound derivatives and characterizing their photoluminescence and electroluminescence properties. nih.govsigmaaldrich.com The goal is to develop novel materials with improved efficiency, stability, and color purity for next-generation displays and lighting.
Future Directions and Emerging Research Opportunities for 8 Iodoquinolin 2 Amine Chemistry
Development of Highly Selective and Efficient Catalytic Transformations
The carbon-iodine bond at the C8 position of 8-Iodoquinolin-2-amine is a prime target for catalytic cross-coupling reactions, offering a gateway to a vast array of substituted quinoline (B57606) derivatives. While the principles of these reactions are well-established, significant opportunities lie in developing catalytic systems tailored specifically for this substrate, where the 2-amino group can act as either a beneficial directing group or a challenging inhibitor.
Future research will likely focus on overcoming the potential for catalyst poisoning by the Lewis basic amino and quinoline nitrogen atoms. This involves the design of robust catalysts and ligands that can operate efficiently in the presence of these functionalities. The development of methodologies for selective functionalization is paramount. For instance, achieving selective C-H activation at other positions on the ring while the C-I bond remains intact, or vice versa, would represent a significant advancement. Drawing inspiration from catalyst-free halogenation reactions developed for 8-amidoquinolines, future work could explore similar catalyst-free C-H functionalization pathways for the 8-iodo-2-aminoquinoline core. sioc-journal.cn
The table below outlines potential catalytic transformations that could be explored for synthesizing novel derivatives from this compound.
| Reaction Type | Coupling Partner | Potential Catalyst System | Resulting Product Class |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Palladium(0) with phosphine (B1218219) ligands (e.g., SPhos, XPhos) | 8-Aryl/Heteroaryl-quinolin-2-amines |
| Sonogashira Coupling | Terminal Alkynes | Palladium(0)/Copper(I) with phosphine ligands | 8-Alkynyl-quinolin-2-amines |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium(0) or Palladium(II) with specialized ligands (e.g., Josiphos) | Quinoline-2,8-diamines |
| Heck Coupling | Alkenes | Palladium(0) or Palladium(II) acetate (B1210297) with phosphine ligands | 8-Alkenyl-quinolin-2-amines |
| Stille Coupling | Organostannanes | Palladium(0) with ligands like PPh₃ | 8-Alkyl/Aryl/Vinyl-quinolin-2-amines |
| Carbonylative Couplings | Carbon Monoxide, Alcohols/Amines | Palladium catalysts | 8-Quinoline-2-amine carboxylates/carboxamides |
These transformations would enable the synthesis of diverse molecular architectures with potential applications in medicinal chemistry, materials science, and coordination chemistry.
Exploration of Unconventional Reactivity Modes
Beyond classical cross-coupling, the unique electronic and steric environment of this compound invites the exploration of unconventional reactivity. A key area of future research will be leveraging the 2-amino group, or its derivatives (e.g., amides, ureas), as a directing group to enable regioselective C-H functionalization at other positions of the quinoline core, such as C3 or C4. This approach would provide access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution.
Another emerging frontier is the use of photoredox catalysis to engage the C-I bond in novel transformations. Light-mediated processes could enable radical-based reactions, allowing for the introduction of complex alkyl groups or other functionalities that are incompatible with traditional palladium catalysis. The development of dual catalytic systems, combining photoredox catalysis with transition metal catalysis, could unlock unprecedented reaction pathways for the this compound scaffold.
| Unconventional Reaction | Reactive Site | Potential Reagent/Catalyst | Type of Bond Formed |
| Directed C-H Activation | C3 or C4-H | Transition metals (e.g., Rh, Ru, Ir) with 2-amino directing group | C-C, C-N, C-O |
| Photoredox-mediated Radical Alkylation | C8-I | Photoredox catalyst (e.g., Ir, Ru complexes) + alkyl radical precursor | C-Alkyl |
| Reductive Dehalogenation/Coupling | C8-I | Reducing agent or electrochemical methods | C-H or C-C (dimerization) |
| Halogen-Dance Reaction | C8-I | Strong base (e.g., LDA) | Isomerization to other iodo-quinolinamines |
Integration with High-Throughput Experimentation and Automation in Synthesis
To accelerate the discovery of novel derivatives and optimize reaction conditions, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is essential. The synthesis of libraries based on the this compound scaffold, as has been done for related 8-hydroxyquinoline (B1678124) compounds, would benefit immensely from these technologies. nih.govnih.gov
HTE can be employed to rapidly screen a wide range of catalysts, ligands, bases, and solvents for the cross-coupling reactions detailed in section 6.1. Miniature parallel reactor systems coupled with rapid analysis techniques, such as high-throughput mass spectrometry, can identify optimal conditions in a fraction of the time required by traditional methods. rsc.org Automated synthesizers can then use these optimized conditions to generate large libraries of 8-substituted-2-aminoquinolines, which can be screened for various applications, including as chemical probes or materials components.
| Application of HTE/Automation | Variables Screened | Goal of Screening | Potential Outcome |
| Catalyst Optimization | Catalysts, ligands, additives, solvents, temperature | Maximize yield and selectivity for cross-coupling reactions | Identification of novel, highly efficient catalytic systems for the this compound scaffold |
| Library Synthesis | Diverse coupling partners (boronic acids, alkynes, etc.) | Generate a large and structurally diverse compound library | Discovery of new compounds with desirable properties for chemosensing or materials science |
| Process Development | Reaction concentration, stoichiometry, workup conditions | Develop a robust and scalable synthetic route | Efficient and cost-effective production of key derivatives |
Application in Chemosensing and Chemical Probes
The quinoline framework, particularly with coordinating groups at the 2- and 8-positions, is a well-established platform for the development of chemosensors and chemical probes. nih.gov While the iodo group itself is not a strong chelator, this compound serves as an ideal precursor for constructing novel sensors. The C8-I bond can be readily converted into various recognition moieties or signaling units via the catalytic methods described previously.
Future research will focus on synthesizing derivatives where the 8-position is functionalized with specific receptors for target analytes (e.g., metal ions, anions, or small molecules). The 2-amino group and the quinoline nitrogen can act in concert with the C8-substituent to form a specific binding pocket. The detection mechanism would rely on changes in the molecule's photophysical properties, such as fluorescence intensity or wavelength, upon binding to the analyte. Mechanisms like Intramolecular Charge Transfer (ICT) or Chelation-Enhanced Fluorescence (CHEF), which are common in related 8-aminoquinoline (B160924) sensors, could be engineered into these new probes. nih.gov
The table below illustrates potential designs for chemosensors derived from this compound.
| Target Analyte | Proposed C8-Substituent (Receptor) | Key Synthetic Step | Potential Detection Method |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Thioether or thiol-containing groups | Buchwald-Hartwig C-S coupling | Fluorescence quenching |
| Zinc Ions (Zn²⁺) | Dipicolylamine (DPA) or other polyamine structures | Buchwald-Hartwig amination | Fluorescence enhancement (CHEF) |
| Anions (e.g., F⁻, CN⁻) | Boronic acid or urea/thiourea groups | Suzuki coupling or isocyanate addition to the 2-amino group | Ratiometric fluorescence shift |
| Hypoxia | Nitroaromatic group | Suzuki coupling | "Turn-on" fluorescence upon reduction of the nitro group |
By systematically exploring these future directions, the chemical community can unlock the full potential of this compound as a valuable building block for creating novel molecules with advanced functions.
Q & A
Q. What are the recommended synthetic routes for 8-Iodoquinolin-2-amine, and how should experimental conditions be optimized?
Methodological Answer:
- Step 1 : Begin with iodination of quinoline derivatives using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (80–100°C).
- Step 2 : Introduce an amine group at the 2-position via nucleophilic substitution or palladium-catalyzed coupling reactions .
- Key Variables : Monitor reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄).
- Validation : Use TLC or HPLC to track reaction progress.
Q. Table 1: Key Physicochemical Parameters to Report
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- Spectroscopic Analysis :
- Crystallography : Submit single-crystal X-ray data to repositories like CCDC, ensuring compliance with FAIR principles .
- Elemental Analysis : Report %C, %H, %N with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can mechanistic studies on this compound’s reactivity be designed using computational and experimental approaches?
Methodological Answer:
Q. Table 2: Common Contradictions in Reactivity Data and Resolution Strategies
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Q. What methodologies are recommended for studying the stability of this compound under varying environmental conditions?
Methodological Answer:
Q. How can solubility challenges of this compound be systematically addressed in formulation studies?
Methodological Answer:
Q. Guidance for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
